molecular formula C24H22N4 B160567 1,2-Bis(4'-methyl-2,2'-bipyridin-4-yl)ethane CAS No. 96897-04-0

1,2-Bis(4'-methyl-2,2'-bipyridin-4-yl)ethane

Cat. No.: B160567
CAS No.: 96897-04-0
M. Wt: 366.5 g/mol
InChI Key: KLTATORHZNMNDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Bis(4’-methyl-2,2’-bipyridin-4-yl)ethane can be synthesized through multiple methods. One common approach involves the reaction of ethylenediamine with 4’-methyl-2,2’-bipyridin-4-carboxaldehyde, followed by reduction to yield the ethane-bridged compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including condensation reactions and subsequent reduction steps.

Chemical Reactions Analysis

Types of Reactions: 1,2-Bis(4’-methyl-2,2’-bipyridin-4-yl)ethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the bipyridine units.

    Substitution: The bipyridine units can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized bipyridine derivatives, while substitution reactions can introduce various functional groups onto the bipyridine units.

Scientific Research Applications

1,2-Bis(4’-methyl-2,2’-bipyridin-4-yl)ethane has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2,2’-Bipyridine: A simpler bipyridine derivative without the ethane bridge.

    4,4’-Dimethyl-2,2’-bipyridine: Similar to 1,2-Bis(4’-methyl-2,2’-bipyridin-4-yl)ethane but lacks the ethane bridge.

    1,2-Bis(2,2’-bipyridin-4-yl)ethane: Similar structure but without the methyl groups on the bipyridine units.

Uniqueness: 1,2-Bis(4’-methyl-2,2’-bipyridin-4-yl)ethane is unique due to the presence of both the ethane bridge and the methyl groups on the bipyridine units. This combination enhances its stability and coordination properties, making it a valuable compound in various research applications .

Properties

IUPAC Name

2-(4-methylpyridin-2-yl)-4-[2-[2-(4-methylpyridin-2-yl)pyridin-4-yl]ethyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4/c1-17-5-9-25-21(13-17)23-15-19(7-11-27-23)3-4-20-8-12-28-24(16-20)22-14-18(2)6-10-26-22/h5-16H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTATORHZNMNDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2=NC=CC(=C2)CCC3=CC(=NC=C3)C4=NC=CC(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30578161
Record name 4,4'-(Ethane-1,2-diyl)bis(4'-methyl-2,2'-bipyridine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96897-04-0
Record name 4,4'-(Ethane-1,2-diyl)bis(4'-methyl-2,2'-bipyridine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Bis(4'-methyl-2,2'-bipyridin-4-yl)ethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Bis(4'-methyl-2,2'-bipyridin-4-yl)ethane
Reactant of Route 2
Reactant of Route 2
1,2-Bis(4'-methyl-2,2'-bipyridin-4-yl)ethane
Reactant of Route 3
Reactant of Route 3
1,2-Bis(4'-methyl-2,2'-bipyridin-4-yl)ethane
Reactant of Route 4
Reactant of Route 4
1,2-Bis(4'-methyl-2,2'-bipyridin-4-yl)ethane
Reactant of Route 5
Reactant of Route 5
1,2-Bis(4'-methyl-2,2'-bipyridin-4-yl)ethane
Reactant of Route 6
1,2-Bis(4'-methyl-2,2'-bipyridin-4-yl)ethane
Customer
Q & A

Q1: What makes 1,2-Bis(4'-methyl-2,2'-bipyridin-4-yl)ethane particularly interesting for photocatalytic applications?

A1: this compound exhibits a strong ability to coordinate with metal ions, specifically ruthenium(II), forming stable complexes that display remarkable photophysical properties. [, ] These complexes often demonstrate strong absorption in the visible light region due to metal-to-ligand charge transfer (MLCT) transitions. [] This characteristic, coupled with their relatively long excited-state lifetimes, makes them suitable candidates for photosensitizers in photocatalytic systems designed for processes like CO2 reduction. []

Q2: How does the structure of this compound influence the performance of the resulting photocatalytic complexes?

A2: Research comparing this compound (BPY) with its structural isomer, 1,2-bis(2,2'-bipyridin-6-yl)ethane (Obpy), highlights the impact of structural modifications on photocatalytic activity. [] Molecular mechanics calculations revealed that replacing BPY with Obpy in ruthenium(II) complexes leads to an increase in the Ru-N bond distance and a significant elongation of the metal-to-metal distance in bimetallic complexes. [] These structural changes result in a higher Ru(III)/Ru(II) oxidation potential, shorter emission lifetimes, and drastically reduced emission quantum yields, ultimately diminishing the photocatalytic efficiency. [] This underscores the importance of the specific arrangement of the bipyridine units in this compound for optimal photocatalytic performance.

Q3: Can you provide a specific example of how this compound has been successfully incorporated into a photocatalytic system?

A3: Researchers have successfully developed a supramolecular photocatalytic system for CO2 reduction utilizing a complex incorporating this compound. [] In this system, an -type complex acts as the photosensitizer, harnessing light energy, while a cis,trans--type complex, where BL represents this compound, serves as the catalytic center for CO2 reduction. [] This supramolecular assembly effectively reduces CO2 to CO under red-light irradiation, highlighting the successful application of this compound in constructing efficient and selective photocatalytic systems. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.